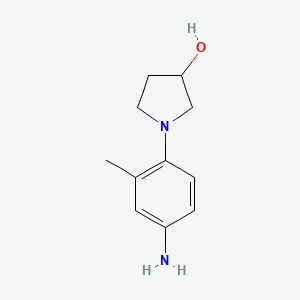
1-(4-Amino-2-methylphenyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Amino-2-methylphenyl)-3-pyrrolidinol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization in Polymers
1-(4-Amino-2-methylphenyl)-3-pyrrolidinol derivatives have been utilized in the synthesis of high-performance polymers. For instance, pyridine-containing aromatic diamine monomers have been successfully synthesized and incorporated into polyimides, demonstrating significant properties such as solubility, thermal stability, and mechanical strength (Guan et al., 2015).
Antimicrobial Activity
Compounds related to this compound have shown considerable antimicrobial activity. For example, silver complexes containing 2-amino-3-methylpyridine demonstrated significant activity against various bacteria and the yeast Candida albicans (Abu-Youssef et al., 2010).
Cytotoxic Activity in Cancer Research
Derivatives of this compound, such as chromeno[3,4-b]pyrrol-4(3H)-ones, have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines, including lung, colon, and breast cancer (Soman et al., 2011).
Application in Corrosion Inhibition
Research has also explored the use of pyridine derivatives related to this compound in corrosion inhibition. Studies have shown these compounds effectively inhibit corrosion of mild steel in acidic environments, supported by experimental and quantum chemical analyses (Ansari et al., 2015).
Synthesis of Novel Schiff Base Ligands
Another application is in the synthesis of novel Schiff base ligands derived from compounds like 2,6-diaminopyridine, which are related to this compound. These ligands have shown potential in DNA binding properties, suggesting their suitability as drug candidates (Kurt et al., 2020).
Properties
IUPAC Name |
1-(4-amino-2-methylphenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-9(12)2-3-11(8)13-5-4-10(14)7-13/h2-3,6,10,14H,4-5,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUHYADUGJCIEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)
![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)


![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)






